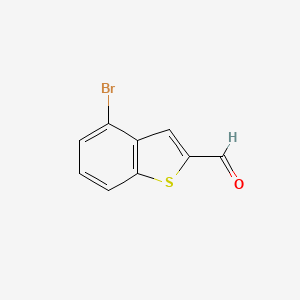
2-(3-aminoazetidin-1-yl)-N-(3-methylphenyl)acetamide
Übersicht
Beschreibung
2-(3-aminoazetidin-1-yl)-N-(3-methylphenyl)acetamide, also known as this compound, is a synthetic molecule that has been studied for its potential applications in scientific research. This compound has been studied for its biochemical and physiological effects, as well as its potential use in laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Antibacterial and Antifungal Activities
Synthesis and Antibacterial Activity of Novel Compounds
A study by Okonogi et al. (1990) on 2-methyl-1-oxacephalosporins, a class closely related to 2-(3-aminoazetidin-1-yl)-N-(3-methylphenyl)acetamide, highlighted their potent antibacterial activity and increased stability against beta-lactamases. These compounds demonstrated a broad spectrum of antibacterial efficacy (Okonogi et al., 1990).
Novel Derivatives as Antimicrobial Agents
Kumar et al. (2013) synthesized a series of compounds related to this compound, demonstrating significant in vitro antibacterial and antifungal activities against various strains, including E. coli and S. aureus (Kumar et al., 2013).
Enzyme Inhibition and Potential Therapeutic Applications
Enzyme Inhibitory Potential
Abbasi et al. (2019) explored the enzyme inhibitory potential of new sulfonamides with acetamide moieties. These compounds exhibited substantial activity against specific enzymes, indicating potential therapeutic applications (Abbasi et al., 2019).
Antimalarial Activity
Werbel et al. (1986) conducted a study on a series of compounds including N-[5-[(alkylamino)methyl]-6-hydroxy[1,1'-biphenyl]-3-yl]acetamides, which showed increasing antimalarial potency. These findings are relevant as they suggest the potential of related compounds like this compound in antimalarial applications (Werbel et al., 1986).
Anticancer and Antioxidant Properties
Anticancer Agent Synthesis and Evaluation
Evren et al. (2019) synthesized new compounds, including N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides, and evaluated them for anticancer activity. This research underscores the potential of structurally similar compounds in cancer treatment (Evren et al., 2019).
Antibacterial and Antioxidant Activities of New Derivatives
Hamdi et al. (2012) synthesized new coumarin derivatives with acetamide moieties and found them to be active against various bacteria and to possess antioxidant properties. This suggests possible applications for related compounds in combating bacterial infections and oxidative stress (Hamdi et al., 2012).
Eigenschaften
IUPAC Name |
2-(3-aminoazetidin-1-yl)-N-(3-methylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c1-9-3-2-4-11(5-9)14-12(16)8-15-6-10(13)7-15/h2-5,10H,6-8,13H2,1H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUKSOVWLEICKAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CN2CC(C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(2,4-dimethylphenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1487818.png)

![3-[2-Bromo-4-(sec-butyl)phenoxy]piperidine hydrochloride](/img/structure/B1487820.png)
![3-{[(2-Methoxybenzyl)oxy]methyl}piperidine hydrochloride](/img/structure/B1487823.png)


![(1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carbonitrile](/img/structure/B1487826.png)

![3-[(4-Bromo-2-methylphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1487831.png)
![2-{2-[(2-Methoxybenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1487833.png)
![3-[(3-Methoxypropoxy)methyl]piperidine hydrochloride](/img/structure/B1487834.png)


![3-[(2-Bromo-4-isopropylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1487839.png)